1-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
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Overview
Description
1-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes both hydroxy and methoxy functional groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-hydroxybenzaldehyde and 4-methoxyacetophenone are reacted in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture at room temperature, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the penta-1,4-dien-3-one moiety can be reduced to single bonds using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of 1-(4-hydroxybenzoyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one.
Reduction: Formation of 1-(4-hydroxyphenyl)-5-(4-methoxyphenyl)pentane-3-one.
Substitution: Formation of 1-(4-hydroxyphenyl)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one when the methoxy group is replaced by a hydroxy group.
Scientific Research Applications
1-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications.
Medicine: Investigated for its potential role in the treatment of diseases such as cancer and neurodegenerative disorders due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(4-Hydroxyphenyl)-5-phenylpenta-1,4-dien-3-one, 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-dien-3-one.
Uniqueness: The presence of both hydroxy and methoxy groups in the compound provides a unique combination of reactivity and bioactivity, making it distinct from other similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-21-18-12-6-15(7-13-18)5-11-17(20)10-4-14-2-8-16(19)9-3-14/h2-13,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGKQPNOFJBMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40783365 |
Source
|
Record name | 1-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40783365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371246-71-8 |
Source
|
Record name | 1-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40783365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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